molecular formula C142H230N36O44S B10765642 Acetyl-Calpastatin (184-210) (human)

Acetyl-Calpastatin (184-210) (human)

Cat. No.: B10765642
M. Wt: 3177.6 g/mol
InChI Key: ZXJCOYBPXOBJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Calpastatin (184-210) (human) is a potent, selective, and reversible inhibitor of calpain, a calcium-dependent cysteine protease. This compound is derived from the human calpastatin protein, which naturally inhibits calpain activity. Acetyl-Calpastatin (184-210) (human) is particularly effective against μ-calpain and cathepsin L, with inhibition constants (K_i) of 0.2 nM and 6 μM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-Calpastatin (184-210) (human) is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The sequence for Acetyl-Calpastatin (184-210) (human) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Industrial Production Methods

Industrial production of Acetyl-Calpastatin (184-210) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Calpastatin (184-210) (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of Acetyl-Calpastatin (184-210) (human) involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents like piperidine. The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Major Products Formed

The major product formed is the Acetyl-Calpastatin (184-210) (human) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Calpastatin (184-210) (human) is unique due to its high selectivity and potency for calpain inhibition. Unlike broad-spectrum inhibitors, it specifically targets calpain, making it a valuable tool for studying calpain-related processes without off-target effects .

Properties

Molecular Formula

C142H230N36O44S

Molecular Weight

3177.6 g/mol

IUPAC Name

4-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-acetamido-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)

InChI Key

ZXJCOYBPXOBJMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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